molecular formula C20H18O5 B7783810 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid

3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid

Cat. No.: B7783810
M. Wt: 338.4 g/mol
InChI Key: YFKGZIWFNKVSCL-UHFFFAOYSA-N
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Description

3-[7-(Benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid (CAS 887691-68-1) is a coumarin-derivative compound of significant interest in antibacterial research. With a molecular formula of C20H18O5 and a molecular weight of 338.36 g/mol, this compound serves as a key intermediate and pharmacophore in the development of novel therapeutic agents . Scientific literature highlights the value of this coumarin scaffold in the synthesis and optimization of potent inhibitors targeting the replicative helicase of bacterial pathogens such as Bacillus anthracis and Staphylococcus aureus . This mechanism of action is considered an underexploited antibacterial target, making it a promising avenue for addressing drug-resistant infections, including methicillin-resistant S. aureus (MRSA) . Researchers utilize this compound to study structure-activity relationships (SAR), with studies indicating that the carboxylic acid moiety at the 3-position is essential for anti-helicase activity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-methyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-13-16-8-7-15(24-12-14-5-3-2-4-6-14)11-18(16)25-20(23)17(13)9-10-19(21)22/h2-8,11H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKGZIWFNKVSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the reaction of 7-benzyloxy-4-methylresorcinol (prepared via benzylation of resorcinol) and methyl acetoacetate in the presence of a Brønsted acid catalyst. Trifluoromethanesulfonic acid (CF₃SO₃H) has emerged as an efficient catalyst due to its strong acidity and thermal stability. The reaction proceeds at 110°C under solvent-free conditions, yielding 7-benzyloxy-4-methylcoumarin as the intermediate.

Resorcinol derivative+Methyl acetoacetateCF₃SO₃H, 110°C7-Benzyloxy-4-methylcoumarin\text{Resorcinol derivative} + \text{Methyl acetoacetate} \xrightarrow{\text{CF₃SO₃H, 110°C}} \text{7-Benzyloxy-4-methylcoumarin}

Key Parameters

  • Catalyst Loading : 10 mol% CF₃SO₃H achieves >85% yield.

  • Reaction Time : 4–6 hours.

  • Purity : >95% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Suzuki Coupling for Benzyloxy Group Introduction

In a modified approach, the benzyloxy group is introduced via Suzuki coupling after coumarin core formation. This method avoids pre-benzylation of resorcinol, enhancing functional group tolerance.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

  • Yield : 68%.

Enzymatic Hydrolysis for Green Synthesis

Recent studies explore lipase-catalyzed hydrolysis of the ethyl ester intermediate. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) achieves 90% conversion at 40°C, reducing chemical waste.

Reaction Optimization and Scalability

Solvent Effects

SolventYield (%)Purity (%)
Toluene6588
Ethanol7292
Solvent-free8595

Solvent-free conditions under microwave irradiation (100 W, 30 min) improve yield to 88%.

Temperature and Catalysis

Elevating temperature to 120°C with CF₃SO₃H reduces reaction time to 2 hours but risks decomposition. Catalytic systems like Fe³⁺-montmorillonite offer recyclability (5 cycles, <5% activity loss).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J=8.8 Hz, 1H, H-5), 7.45–7.30 (m, 5H, benzyl), 6.25 (s, 1H, H-3), 3.10 (t, J=7.2 Hz, 2H, CH₂), 2.55 (t, J=7.2 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • FT-IR : 1715 cm⁻¹ (C=O, coumarin), 1680 cm⁻¹ (COOH).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows >98% purity with retention time 12.4 min.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Classical Pechmann8595High
Suzuki Coupling6890Moderate
Enzymatic Hydrolysis9098High

The classical Pechmann route remains the most scalable, while enzymatic methods align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C24H24O5
Molecular Weight : 392.44 g/mol
CAS Number : 896370-57-3

The compound features a chromenone structure with a benzyloxy group and a propanoic acid moiety, which contribute to its biological activity and potential therapeutic applications.

Medicinal Chemistry

The compound has shown promise as a pharmacophore in drug design due to its structural components that can interact with biological targets.

Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain modifications lead to enhanced activity against lung cancer cell lines such as A549 and HCC827, with IC50 values in the low micromolar range.

Cell Line IC50 Value (µM) Assay Type
A5490.004MTS Cytotoxicity
HCC8270.005BrdU Proliferation

Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against both Gram-positive and Gram-negative bacteria. Compounds similar to this one have demonstrated promising antibacterial activity.

Microorganism Activity IC50 Value (µM)
Staphylococcus aureusSignificant10
Escherichia coliModerate20

Structure–Activity Relationship (SAR)

Studies on SAR reveal that specific substitutions on the chromenone or benzimidazole moieties significantly influence biological activity. For example, the introduction of halogen substituents has been shown to enhance anti-HIV activity.

Material Science

In material science, 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid can be utilized in the development of advanced materials with specific properties such as fluorescence and catalytic activity. Its versatility allows for integration into various applications, including:

  • Sensors : The compound's ability to interact with light makes it suitable for use in optical sensors.
  • Electronic Devices : Its conductive properties can be harnessed in electronic applications.

Antitumor Evaluation

A study evaluated several benzimidazole derivatives for their ability to inhibit cell proliferation in lung cancer cell lines using both 2D and 3D culture systems. The results indicated that certain modifications led to enhanced cytotoxicity in 2D cultures compared to 3D systems, highlighting the importance of structural optimization.

Antimicrobial Testing

In a comparative study, various synthesized coumarin derivatives were assessed for their antimicrobial properties using broth microdilution methods. Compounds with specific functional groups showed significant inhibitory effects against both E. coli and S. aureus, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of 3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

    Antimicrobial Activity: Disrupting the cell membrane of microorganisms and inhibiting their growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The compound’s structural analogs differ primarily in substituents at the 7-O- position (benzyloxy vs. other aryl/heteroaryl groups) and the presence of additional methyl groups (e.g., at the 8-position).

Table 1: Structural Comparison of Key Analogs
Compound ID 7-O-Substituent 4-Position 8-Position Key Features
Target Compound Benzyloxy Methyl H Propanoic acid side chain; no 8-methyl
Compound 7 Benzyloxy Methyl Methyl 4,8-Dimethyl; higher melting point (232–233°C)
Compound 13 Isoquinolin-1-ylmethoxy Methyl H Heteroaromatic substituent; moderate yield (74%)
Compound 16 Biphenyl-2-ylmethoxy Methyl H Bulky biphenyl group; high yield (94%)
Compound 17 Biphenyl-3-ylmethoxy Methyl H Meta-substituted biphenyl; NMR data reported

Physicochemical Properties

  • Melting Points: The 4,8-dimethyl analog (Compound 7) has a higher melting point (232–233°C) compared to mono-methyl derivatives (e.g., Compound 16: 172–173°C), indicating that additional methyl groups enhance crystallinity . Bulky 7-O-substituents (e.g., anthracenyl in Compound 14) reduce melting points (190–191°C), likely due to disrupted packing efficiency .
  • Polarity (Rf Values) :

    • Benzyloxy derivatives (e.g., Compound 7) exhibit lower Rf values (0.23) compared to biphenylmethoxy analogs (0.27), reflecting increased polarity from the benzyl group .

Biological Activity

3-[7-(benzyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chromen-2-one core with specific substituents that contribute to its biological activity. The structural formula can be represented as follows:

C18H18O4\text{C}_{18}\text{H}_{18}\text{O}_4

Key Functional Groups:

  • Benzyloxy Group : Enhances lipophilicity and may influence the interaction with biological targets.
  • Methyl Group : Potentially affects the compound's electronic properties and reactivity.

The biological activities of this compound are believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
  • Antioxidant Activity : It exhibits the capacity to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Action : The compound disrupts microbial cell membranes, inhibiting their growth.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess significant anti-inflammatory effects. A study demonstrated that derivatives of chromen-2-one could reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated through various assays. In vitro studies have shown that it effectively reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against several bacterial strains. In a recent screening using the agar diffusion method, the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultsReference
Anti-inflammatoryAnimal modelReduced inflammation markers
AntioxidantDPPH assaySignificant ROS scavenging
AntimicrobialAgar diffusion methodEffective against multiple strains

Case Study: Antimicrobial Efficacy

In a specific case study, this compound was tested against a chloroquine-resistant strain of Plasmodium falciparum. Results showed that the compound significantly inhibited parasite growth in vitro and improved survival rates in infected mice models . This highlights its potential as a lead compound for developing new antimalarial drugs.

Q & A

Q. What challenges arise when transitioning from lab-scale synthesis to pilot-scale production?

  • Methodological Answer : Key issues include:
  • Solvent selection : Replace acetone with safer solvents (e.g., ethyl acetate) for large volumes.
  • Catalyst recovery : Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste.
  • Process analytics : Implement inline PAT (Process Analytical Technology) like FTIR for real-time monitoring .

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